7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring fused with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-4-one
- 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-5-one
Uniqueness
Compared to its analogs, 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits unique reactivity due to the position of the dimethylamino group. This positioning influences its electronic properties and steric effects, making it a valuable compound for specific synthetic and biological applications.
Properties
IUPAC Name |
7-(dimethylamino)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12(2)7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGDVPLOUCQFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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